molecular formula C23H29ClN2O3S B2925107 N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941910-70-9

N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2925107
CAS No.: 941910-70-9
M. Wt: 449.01
InChI Key: NHCMDNGGMFMMOT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29ClN2O3S and its molecular weight is 449.01. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

One significant area of application for this compound involves the synthesis of derivatives and their evaluation for antibacterial potentials. For instance, derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial activities. Compounds have shown moderate inhibitory effects, with specific derivatives demonstrating significant activity against various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study highlights the potential of such compounds as growth inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Antithrombotic Properties

Another study explored the antithrombotic properties of a related compound, emphasizing its potent and selective inhibition of thrombin. This research demonstrated the compound's effectiveness in preventing thrombosis in various animal models via oral administration, suggesting its potential for developing new antithrombotic therapies (Lorrain et al., 2003).

Enzyme Inhibition for Alzheimer's Disease

In the context of neurodegenerative diseases, derivatives of the compound have been synthesized to evaluate their potential as drug candidates for Alzheimer's disease. These studies focus on enzyme inhibition, particularly acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment strategies. The compounds have shown promising activities, highlighting their potential as new drug candidates for managing this condition (Rehman et al., 2018).

Anticancer Potential

Research into the anticancer effects of sulfonamide derivatives of this compound against hepatic cancer cell lines has revealed significant cytotoxicity. This suggests the potential for these compounds in developing treatments for hepatocellular carcinoma, with certain derivatives demonstrating high safety margins and efficacy in both in vitro and in vivo models (Eldeeb et al., 2022).

Antioxidant and Anticholinesterase Activities

The synthesis of novel sulfonyl hydrazones incorporating piperidine derivatives has shown promising results in terms of antioxidant capacity and anticholinesterase activity. These compounds have been evaluated across multiple assays, with some demonstrating significant activity that rivals or exceeds standard antioxidants and anticholinesterase agents. This indicates the potential utility of these compounds in medicinal chemistry, particularly for conditions associated with oxidative stress and cholinergic dysfunction (Karaman et al., 2016).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3S/c1-2-3-6-18-8-12-20(13-9-18)25-23(27)17-21-7-4-5-16-26(21)30(28,29)22-14-10-19(24)11-15-22/h8-15,21H,2-7,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCMDNGGMFMMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.